Scandium(III) trifluoromethanesulfonate

Descripción

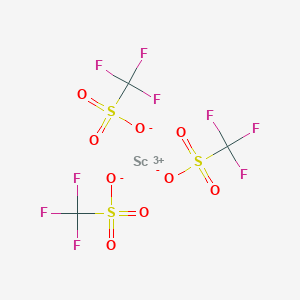

Structure

3D Structure of Parent

Propiedades

Número CAS |

144026-79-9 |

|---|---|

Fórmula molecular |

CHF3O3SSc |

Peso molecular |

195.04 g/mol |

Nombre IUPAC |

scandium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

QUJLPICXDXFRSN-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[Sc] |

Pictogramas |

Irritant |

Sinónimos |

Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt; |

Origen del producto |

United States |

Foundational & Exploratory

The Enduring Potency of Scandium(III) Trifluoromethanesulfonate as a Lewis Acid Catalyst: A Technical Guide

For Immediate Release

Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has solidified its position as a uniquely effective and versatile Lewis acid catalyst in organic synthesis. Its remarkable stability in the presence of water, coupled with high catalytic activity, positions it as a superior choice for a myriad of chemical transformations, offering significant advantages in efficiency and green chemistry for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core principles governing its Lewis acidity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Foundation of Lewis Acidity: Why Scandium(III) Trifluoromethanesulfonate Excels

The potent Lewis acidity of this compound stems from a confluence of factors inherent to its molecular structure. The scandium(III) ion (Sc³⁺) possesses a high charge density due to its small ionic radius, which strongly polarizes coordinating substrates. This effect is significantly amplified by the trifluoromethanesulfonate (triflate, OTf⁻) counterions. The triflate group is an exceptionally poor nucleophile and an excellent leaving group, owing to the strong electron-withdrawing nature of the trifluoromethyl group, which delocalizes the negative charge. This electronic arrangement renders the scandium center highly electron-deficient and thus a powerful Lewis acid.

A key distinguishing feature of Sc(OTf)₃ is its remarkable water stability, a stark contrast to many traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which readily hydrolyze and become deactivated in the presence of moisture.[1][2] This stability allows for reactions to be conducted in aqueous media, aligning with the principles of green chemistry by reducing the reliance on volatile organic compounds.[1] The unique stability in water is attributed to the smaller ionic size of the Sc³⁺ ion, which enhances its catalytic efficiency even in aqueous environments.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of Sc(OTf)₃ can be quantitatively compared to other metal triflates through various parameters, including the pKa of their corresponding metal-aqua ions. A lower pKa value indicates a stronger tendency to hydrolyze, which correlates with higher Lewis acidity.

Table 1: Comparison of Metal-Aqua Ion pKa Values [3][4]

| Metal Ion | pKa of [M(H₂O)n]ˣ⁺ |

| Sc³⁺ | 4.9 |

| Al³⁺ | 5.0 |

| Fe³⁺ | 2.2 |

| Yb³⁺ | 8.2 |

| La³⁺ | 9.0 |

The catalytic performance of Sc(OTf)₃ is also evident in direct comparisons with other Lewis acids in specific reactions.

Table 2: Catalytic Activity in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| Sc(OTf)₃ | 0.1 | 4 | 91 | |

| Yb(OTf)₃ | 0.2 | 4 | 93 | |

| Hf(OTf)₄ | 0.2 | 4 | 95 | |

| FeCl₃ | 100 | 1 | 90 | |

| AlCl₃ | 100 | 0.5 | 95 |

Table 3: Catalyst Efficiency in the Allylation of 1-phenylethan-1-ol [2]

| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| Sc(OTf)₃ | 5.0 | Nitromethane | 86 |

| Fe(OTf)₃ | 5.0 | Nitromethane | 85 |

| Yb(OTf)₃ | 5.0 | Nitromethane | 75 |

| Cu(OTf)₂ | 5.0 | Nitromethane | 10 |

| Zn(OTf)₂ | 5.0 | Nitromethane | <5 |

Mechanistic Insights and Signaling Pathways

The catalytic role of Sc(OTf)₃ is centered on its ability to coordinate with electron-rich atoms, typically oxygen or nitrogen, in the substrate. This coordination activates the substrate towards nucleophilic attack, thereby lowering the activation energy of the reaction.

References

The Enduring Catalyst: A Technical Guide to the Water Stability of Scandium(III) Trifluoromethanesulfonate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable water stability of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and its pivotal role as a resilient and reusable Lewis acid catalyst in aqueous media. Sc(OTf)₃ has emerged as a catalyst of significant interest, enabling a wide array of organic transformations in environmentally benign solvent systems, a critical consideration in modern drug development and sustainable chemical synthesis.

Introduction: The Challenge of Water in Lewis Acid Catalysis

Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are notoriously sensitive to water. Their interaction with water leads to rapid hydrolysis, deactivating the catalyst and often generating corrosive byproducts.[1][2][3] This limitation has historically necessitated stringent anhydrous reaction conditions, increasing costs and limiting the scope of their application.

Scandium(III) trifluoromethanesulfonate, a rare-earth metal triflate, stands in stark contrast to these conventional catalysts. It exhibits exceptional stability and catalytic activity in aqueous environments, a property that has propelled it to the forefront of green chemistry.[3][4] Its resilience against hydrolysis, coupled with its strong Lewis acidity, makes it an invaluable tool for reactions in water, protic solvents, and under conditions where moisture is difficult to exclude.[3][5]

Physicochemical Properties and Unprecedented Water Stability

The remarkable water tolerance of Sc(OTf)₃ is fundamentally linked to the properties of the scandium(III) ion. Unlike many other Lewis acids that are readily decomposed by water, Sc(OTf)₃ remains catalytically active in aqueous solutions.[3][4]

The Role of the Scandium(III) Ion

The unique stability of Sc(OTf)₃ in water is largely attributed to the small ionic radius and high charge density of the Sc³⁺ ion.[5] In aqueous solution, the scandium ion is not a simple, uncoordinated species. Instead, it forms a stable hydrated complex, often denoted as [Sc(H₂O)ₙ]³⁺, where 'n' can be as high as 8 or 9.[1] Spectroscopic and scattering studies have revealed a complex hydration sphere, with a common geometry being a distorted bicapped trigonal prism.[1] This well-defined and stable coordination sphere of water molecules does not readily lead to the irreversible formation of inactive hydroxo species, which is the common fate of less stable Lewis acids.

Hydrolysis and Acidity of the Aqua Ion

Solutions of Sc(OTf)₃ in water are acidic due to the hydrolysis of the hydrated scandium ion. This process involves the deprotonation of a coordinated water molecule to form various hydroxo-scandium species. The equilibrium for the first hydrolysis step can be represented as:

[Sc(H₂O)ₙ]³⁺ + H₂O ⇌ [Sc(H₂O)ₙ₋₁(OH)]²⁺ + H₃O⁺

The extent of this hydrolysis is quantifiable through hydrolysis constants (log β) or the acid dissociation constant (pKa) of the aqua ion. This inherent acidity is a key feature of its catalytic nature in water.

Quantitative Hydrolysis Data

The hydrolysis of the scandium(III) ion has been studied, yielding equilibrium constants for the formation of various polynuclear hydroxo complexes. This data is crucial for understanding the speciation of scandium in aqueous solution at different pH levels and concentrations.

| Hydrolysis Equilibrium | log β (at 25 °C, 1 M NaClO₄)[6] | -log K (pKa) (at 25 °C, infinite dilution)[7] |

| Sc³⁺ + H₂O ⇌ ScOH²⁺ + H⁺ | -5.11 ± 0.09 | 4.16 ± 0.05 |

| Sc³⁺ + 2H₂O ⇌ Sc(OH)₂⁺ + 2H⁺ | - | 9.71 ± 0.30 |

| 2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺ | -6.14 ± 0.02 | 6.02 ± 0.10 |

| 3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺ | -17.47 ± 0.03 | 16.33 ± 0.10 |

Note: log β represents the formation constant for the overall reaction shown, while -log K (pKa) represents the stepwise dissociation constant.

Caption: Scandium(III) speciation in aqueous solution.

Mechanism of Catalysis in Aqueous Media

In water, the active catalytic species is the hydrated scandium(III) ion. Its strong Lewis acidity allows it to coordinate with and activate substrates, typically through the carbonyl oxygen of aldehydes, ketones, or esters. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The mechanism proceeds even in the presence of a large excess of water because the substrate can effectively compete for a coordination site on the scandium center. The triflate anion (OTf⁻) is a very weakly coordinating counterion, which readily dissociates in polar solvents, leaving the cationic scandium species available for catalysis.

Caption: Generalized catalytic cycle of Sc(OTf)₃ in an aqueous medium.

Experimental Protocols

General Protocol for a Sc(OTf)₃-Catalyzed Reaction in Water (Model: Michael Addition)

This protocol is adapted from the literature for the Michael addition of indoles to nitroolefins.[8]

-

Reactant Preparation: In a round-bottom flask, dissolve the indole (B1671886) (1.0 mmol) and the nitroolefin (1.2 mmol) in water (5 mL).

-

Catalyst Addition: Add this compound (0.025 mmol, 2.5 mol%) to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroolefin is consumed.

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Product Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-alkylated indole.

Protocol for Catalyst Recovery and Reuse

A key advantage of Sc(OTf)₃ is its recyclability from aqueous reaction media.[9]

-

Aqueous Phase Isolation: After the initial organic extraction of the product (Step 4 above), retain the aqueous layer which contains the dissolved Sc(OTf)₃.

-

Concentration: Concentrate the aqueous phase using a rotary evaporator to remove the majority of the water.

-

Drying: Transfer the resulting crystalline residue to a suitable flask. Dry the solid under high vacuum (approx. 1 hPa) at 180 °C for several hours (e.g., 20 hours) to remove all coordinated water.[8]

-

Reuse: The recovered anhydrous Sc(OTf)₃ can be directly used in subsequent reactions. The catalytic activity is generally well-maintained for several cycles.

Caption: Workflow for Sc(OTf)₃ recovery and reuse.

Comparative Performance in Aqueous Media

Numerous studies have demonstrated the superior performance of Sc(OTf)₃ in aqueous media compared to other Lewis acids. The following table summarizes representative data from a comparative study of metal triflates in a direct allylation reaction.

| Catalyst (5.0 mol%) | Solvent | Yield of 3a (%)[10] |

| Sc(OTf)₃ | Nitromethane | 86 |

| Y(OTf)₃ | Nitromethane | 10 |

| Yb(OTf)₃ | Nitromethane | 29 |

| Fe(OTf)₂ | Nitromethane | <1 |

| Fe(OTf)₃ | Nitromethane | 85 |

| Cu(OTf)₂ | Nitromethane | <1 |

| Zn(OTf)₂ | Nitromethane | <1 |

| AgOTf | Nitromethane | <1 |

| Sc(OAc)₃ | Nitromethane | 0 |

| ScCl₃ | Nitromethane | 0 |

Reaction: Allylation of 1-phenylethan-1-ol with allyltrimethylsilane (B147118) at room temperature for 3 hours.[10]

While this specific example uses nitromethane, it illustrates the high catalytic activity of Sc(OTf)₃ compared to other metal triflates. Similar trends are observed in reactions conducted directly in aqueous systems, where Sc(OTf)₃ consistently demonstrates high efficiency.[5][11]

Conclusion

This compound's exceptional water stability distinguishes it from a vast array of Lewis acid catalysts. This stability, rooted in the coordination chemistry of the scandium(III) ion, allows it to function effectively in aqueous media, promoting a broad spectrum of organic reactions. Its strong Lewis acidity, combined with its recyclability, positions Sc(OTf)₃ as a cornerstone catalyst for the development of sustainable and efficient synthetic methodologies. For researchers in drug development and process chemistry, mastering the application of this water-tolerant catalyst opens new avenues for greener, more economical, and innovative chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kmc.du.ac.in [kmc.du.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Scandium(III) Trifluoromethanesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis. Its remarkable stability, particularly in the presence of water, and its catalytic activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions make it an invaluable tool for synthetic chemists.[1][2][3][4] A critical parameter for the effective application of Sc(OTf)₃ in any reaction is its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the known solubility characteristics of Scandium(III) trifluoromethanesulfonate in common organic solvents, alongside detailed experimental protocols for the precise determination of its solubility.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative profile has been established. The compound is generally characterized by its high solubility in both aqueous and various organic solvents.[5] This broad solubility is a significant advantage, allowing its use in a diverse range of reaction media.[6]

The table below summarizes the qualitative solubility of this compound in several common organic solvents based on recurring information in chemical literature and supplier documentation.

| Solvent Family | Specific Solvent | Qualitative Solubility | Reference |

| Protic Solvents | Water (H₂O) | Soluble, though some sources suggest partial or slight solubility.[7][8][9] | |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | [7][8] | |

| Polar Aprotic Solvents | Acetonitrile (CH₃CN) | Soluble | [7][8] |

| Tetrahydrofuran (THF) | Expected to be soluble | ||

| Dichloromethane (DCM) | Expected to be soluble | ||

| Non-Polar Solvents | Toluene | Expected to be soluble | |

| Hexane | Likely sparingly soluble to insoluble | ||

| Diethyl Ether | Likely sparingly soluble to insoluble | [2] |

Note: "Expected to be soluble" is based on the general behavior of metal triflates and their common use in these solvents for organic synthesis. Precise quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a reliable gravimetric method for determining the precise solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from established procedures for determining the solubility of inorganic salts in organic media.

Materials and Equipment

-

Anhydrous this compound

-

High-purity anhydrous organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature bath or stirred hot plate with a digital temperature controller

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a clean, dry vial containing a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation.

-

Record the initial mass of the vial with the solid.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, dry collection vial. This step is critical to remove any suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

Immediately seal the collection vial to prevent solvent evaporation.

-

Weigh the sealed collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the collection vial. This can be achieved by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature below the decomposition point of the salt.

-

Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

-

Solubility (g/L): (Mass of dissolved solute / Volume of solution collected) * 1000

-

Safety Precautions

-

This compound is hygroscopic and an irritant. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the triflate.

-

The chosen organic solvent may have its own specific hazards; consult the relevant Safety Data Sheet (SDS) before use.

Visualization of a Catalytic Workflow

This compound is frequently used to catalyze various organic reactions. The following diagram illustrates a generalized workflow for a reaction catalyzed by Sc(OTf)₃, such as a Friedel-Crafts alkylation.

Caption: Generalized workflow for a this compound catalyzed organic synthesis.

Conclusion

This compound exhibits broad solubility in a range of organic solvents, making it a highly adaptable catalyst for organic synthesis. While precise quantitative data remains sparse in the literature, the experimental protocol outlined in this guide provides a robust method for researchers to determine solubility in their specific systems. A thorough understanding and quantification of solubility are paramount for optimizing reaction conditions, improving yields, and ensuring the successful application of this powerful Lewis acid in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 144026-79-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scandium trifluoromethanesulfonate CAS#: 144026-79-9 [amp.chemicalbook.com]

Scandium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Catalysis in Organic Synthesis

CAS Number: 144026-79-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scandium(III) trifluoromethanesulfonate (B1224126), also known as scandium triflate (Sc(OTf)₃), has emerged as a uniquely versatile and powerful Lewis acid catalyst in organic synthesis. Its remarkable stability, particularly in the presence of water, distinguishes it from many traditional Lewis acids, enabling a broad range of applications under mild conditions. This technical guide provides an in-depth overview of the core properties, synthesis, and extensive applications of scandium triflate, with a focus on furnishing researchers and drug development professionals with the practical knowledge required to effectively utilize this catalyst. Detailed experimental protocols for key reactions, comprehensive data tables for performance comparison, and visualizations of reaction mechanisms and workflows are presented to facilitate its application in the laboratory.

Introduction

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Scandium(III) trifluoromethanesulfonate has garnered significant attention due to its exceptional catalytic activity, often at low catalyst loadings.[1] Unlike many conventional Lewis acids that are sensitive to moisture, Sc(OTf)₃ is stable and can even be used in aqueous media, offering significant advantages in terms of reaction conditions and environmental considerations (green chemistry).[2] Its utility spans a wide array of transformations crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.

Physicochemical Properties

This compound is a white, hygroscopic solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 144026-79-9 | [3] |

| Molecular Formula | C₃F₉O₉S₃Sc | [3] |

| Molecular Weight | 492.16 g/mol | [3] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water, acetonitrile, and many organic solvents. | [4] |

| Stability | Stable in water and air, hygroscopic. | [2] |

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory. The most common method involves the reaction of scandium oxide with trifluoromethanesulfonic acid.

Experimental Protocol: Synthesis from Scandium Oxide

Materials:

-

Scandium oxide (Sc₂O₃)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add scandium oxide.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid.

-

The mixture is then heated and stirred. The reaction progress is monitored by the dissolution of the solid scandium oxide.

-

Upon completion, the resulting solution is cooled, and the water is removed under reduced pressure to yield this compound as a white solid.

-

The product should be stored in a desiccator due to its hygroscopic nature.

Applications in Organic Synthesis

This compound catalyzes a wide range of organic transformations. This section details its application in several key reactions, providing experimental protocols and quantitative data.

Friedel-Crafts Acylation

Sc(OTf)₃ is an efficient catalyst for the Friedel-Crafts acylation of aromatic compounds, a fundamental C-C bond-forming reaction.[5]

Materials:

-

Acetic anhydride (B1165640)

-

This compound (Sc(OTf)₃)

-

Nitromethane (B149229) (solvent)

-

Water

-

tert-Butyl methyl ether (for extraction)

-

Brine

-

Magnesium sulfate (B86663) (drying agent)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add Sc(OTf)₃ (10 mol%).

-

Add nitromethane as the solvent, followed by anisole (1.0 eq) and acetic anhydride (1.0 eq).

-

Stir the reaction mixture at 50 °C for 6 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with tert-butyl methyl ether.

-

Wash the combined organic layers with brine and dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

| Arene | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Anisole | Acetic Anhydride | 10 | Nitromethane | 50 | 6 | 96 (crude) | [5] |

| Toluene | Benzoyl Chloride | 5 | Neat | 100 | 0.5 | 95 | [6] |

| Xylene | Acetic Anhydride | 5 | Neat | 100 | 1 | 92 | [5] |

| Fluorobenzene | Benzoyl Chloride | 5 | Neat | 140 | 4 | 87 | [6] |

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Sc(OTf)₃ effectively catalyzes this reaction, often leading to high yields and stereoselectivity.[1]

Materials:

-

Methyl vinyl ketone

-

This compound (Sc(OTf)₃)

-

Dichloromethane (solvent)

Procedure:

-

To a solution of methyl vinyl ketone (1.0 eq) in dichloromethane, add Sc(OTf)₃ (1 mol%).

-

Cool the mixture to 0 °C and add isoprene (1.2 eq).

-

Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | endo/exo | Reference(s) |

| Cyclopentadiene | Methyl Acrylate | 1 | [BMIM][OTf] | 25 | 95 | 93:7 | [7] |

| Isoprene | Methyl Vinyl Ketone | 5 | Dichloromethane | 25 | 92 | - | [8] |

| 2,3-Dimethyl-1,3-butadiene | Acrolein | 10 | Acetonitrile | 25 | 88 | - |

Mukaiyama Aldol (B89426) Addition

The Mukaiyama aldol addition, the reaction of a silyl (B83357) enol ether with a carbonyl compound, is efficiently catalyzed by Sc(OTf)₃. A notable example is the reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone, which proceeds with high yield.[3]

| Aldehyde | Silyl Enol Ether from | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzaldehyde | Cyclohexanone | 5 | Dichloromethane | -78 to 0 | 2 | 81 | [3] |

| Isovaleraldehyde | Acetophenone | 10 | Acetonitrile | 0 | 4 | 90 | [9] |

| Benzaldehyde | Propiophenone | 5 | Water/SDS | RT | 12 | 93 | [9] |

Michael Addition

Sc(OTf)₃ also catalyzes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Chalcone | Indole | 10 | Acetonitrile | RT | 6 | 95 | [10] |

| Methyl Vinyl Ketone | 2-Methyl-1,3-cyclopentanedione | 10 | Toluene | 60 | 24 | 88 | [11] |

| Chalcone | Nitromethane | 5 | Neat | 50 | 3 | 92 |

Experimental Workflow and Catalyst Recovery

A significant advantage of using Sc(OTf)₃ is its potential for recovery and reuse, which is both economically and environmentally beneficial.

Safety and Handling

This compound is a hygroscopic and corrosive substance. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with a broad scope of applications in organic synthesis. Its stability in aqueous and protic solvents, coupled with its high catalytic activity, makes it an attractive alternative to traditional Lewis acids. The ability to recover and reuse the catalyst further enhances its appeal from both an economic and environmental perspective. This guide provides the fundamental and practical information for researchers to successfully implement Sc(OTf)₃ in their synthetic endeavors, paving the way for more efficient and sustainable chemical processes.

References

- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding in Scandium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, is a powerful and versatile Lewis acid catalyst widely employed in organic synthesis.[1] Its remarkable stability in the presence of water sets it apart from many traditional Lewis acids, making it an attractive choice for a variety of chemical transformations.[1] The catalytic prowess of Sc(OTf)₃ is attributed to the high Lewis acidity and oxophilicity of the small Sc³⁺ ion.[2] Despite its extensive use, a definitive and complete picture of the molecular structure and bonding in the anhydrous form of Sc(OTf)₃ has remained challenging to obtain through single-crystal X-ray diffraction.[3] This guide provides a comprehensive overview of the current understanding of the molecular structure and bonding in Sc(OTf)₃, drawing from solid-state NMR, vibrational spectroscopy, and computational studies.

Molecular Structure and Bonding

The trifluoromethanesulfonate (triflate, OTf⁻) anion is a weakly coordinating ligand, which contributes to the high Lewis acidity of the scandium center. In the absence of other coordinating species, the triflate anions are expected to coordinate to the Sc³⁺ ion through their oxygen atoms. While a definitive crystal structure for anhydrous Sc(OTf)₃ is not available, spectroscopic and computational data suggest an octahedral coordination environment around the scandium ion, with the triflate ligands acting as bridging or bidentate ligands to satisfy the coordination number of six.

In contrast, the hydrated form, Sc(OTf)₃·8H₂O, has been well-characterized by single-crystal X-ray diffraction. In this complex, the scandium ion is coordinated to eight water molecules, forming a distorted bicapped trigonal prismatic geometry, and the triflate anions are not directly bonded to the scandium center.[4]

Data Presentation

The following tables summarize the key quantitative data available for the structure and spectroscopic properties of Sc(OTf)₃ and its hydrated form.

Table 1: Solid-State ⁴⁵Sc NMR Parameters for Scandium Compounds

| Compound | Quadrupolar Coupling Constant (Cq) (MHz) | Symmetry of Sc Coordination Environment |

| Sc(OTf)₃ (anhydrous) | 3.9 - 13.1 | Correlates with symmetry |

| Sc(acac)₃ | 3.9 | High |

| ScCl₃·6H₂O | 13.1 | Low |

Data sourced from a study applying solid-state ⁴⁵Sc NMR spectroscopy to various scandium compounds, including microcrystalline Sc(OTf)₃.[3]

Table 2: Vibrational Spectroscopy Data for the Triflate Anion

| Vibrational Mode | Wavenumber (cm⁻¹) (Ab initio calculation) | Experimental Wavenumber (cm⁻¹) (in NaCF₃SO₃) | Assignment |

| ν_as(SO₃) | 1332 | 1284 | Asymmetric SO₃ stretch |

| ν_s(SO₃) | 1045 | 1032 | Symmetric SO₃ stretch |

| ν(C-S) | 778 | 772 | C-S stretch |

| δ_s(CF₃) | 760 | 758 | Symmetric CF₃ bend |

| δ_as(SO₃) | 640 | 638 | Asymmetric SO₃ bend |

| δ_s(SO₃) | 576 | 573 | Symmetric SO₃ bend |

| ρ(CF₃) | 518 | 517 | CF₃ rock |

Ab initio vibrational frequencies of the triflate ion provide a theoretical basis for experimental assignments.[5] Experimental data for sodium triflate is used as a reference for the vibrational modes of the triflate anion.[6]

Table 3: Scandium-Oxygen Bond Distances in Hydrated Scandium Complexes

| Complex | Sc-O Bond Length (Å) | Coordination Geometry | Technique |

| --INVALID-LINK--₃ | ~2.17 (prism), ~2.32 & ~2.5 (capping) | Distorted bicapped trigonal prism | X-ray Diffraction |

| [Sc(H₂O)₆]³⁺ in aqueous solution | 2.15 | Octahedral | LAXS |

Bond distances for the hydrated scandium ion provide context for the expected Sc-O bond lengths in the anhydrous form.[4]

Experimental Protocols

Synthesis of Anhydrous Scandium(III) Triflate

Objective: To prepare anhydrous Sc(OTf)₃ from scandium(III) oxide.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Deionized water

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Schlenk line or high-vacuum pump

-

Oil bath

Procedure:

-

Scandium(III) oxide is reacted with an aqueous solution of trifluoromethanesulfonic acid.[7]

-

The resulting solution is heated to reflux to ensure complete reaction.

-

The water is removed under reduced pressure to yield the hydrated scandium(III) triflate.

-

To obtain the anhydrous form, the hydrated salt is placed in a three-neck flask and heated to 180 °C in an oil bath under high vacuum (approx. 1 hPa) for 1 hour.[8]

-

The anhydrous Sc(OTf)₃ is then cooled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator over a strong drying agent (e.g., P₄O₁₀) to prevent rehydration.

Characterization by Solid-State ⁴⁵Sc NMR Spectroscopy

Objective: To probe the local coordination environment of the scandium nucleus in anhydrous Sc(OTf)₃.

Instrumentation:

-

Solid-state NMR spectrometer

-

Magic-angle spinning (MAS) probe

Procedure:

-

A powdered sample of anhydrous Sc(OTf)₃ is packed into a zirconia rotor.

-

⁴⁵Sc is a quadrupolar nucleus (I = 7/2), so spectra are acquired using a Hahn-echo pulse sequence to minimize spectral distortion.

-

Spectra are typically acquired at multiple magnetic field strengths to aid in the separation of the chemical shift anisotropy and the quadrupolar interaction.[3]

-

Magic-angle spinning is employed to average the anisotropic interactions and obtain higher resolution spectra.

-

The quadrupolar coupling constant (Cq) and the chemical shielding tensor parameters are extracted from the analysis of the spectral lineshapes.[3]

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To obtain structural information about the crystalline nature of anhydrous Sc(OTf)₃.

Instrumentation:

-

Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54056 Å).[9]

Procedure:

-

A fine powder of anhydrous Sc(OTf)₃ is mounted on a sample holder. To minimize preferred orientation, the sample can be gently packed into a cavity.[9]

-

The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

The resulting diffractogram provides information on the d-spacings of the crystal lattice, which can be used for phase identification and, in principle, for structure solution if a suitable single crystal cannot be obtained.

Characterization by Vibrational Spectroscopy (IR and Raman)

Objective: To identify the vibrational modes associated with the triflate ligand and the Sc-O bonds.

Instrumentation:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

FT-Raman spectrometer

Procedure:

-

IR Spectroscopy:

-

A small amount of the anhydrous Sc(OTf)₃ powder is placed on the ATR crystal.

-

The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

-

The observed absorption bands are assigned to specific vibrational modes of the triflate anion and potentially the Sc-O stretching and bending modes.[5][6]

-

-

Raman Spectroscopy:

-

A sample of the anhydrous Sc(OTf)₃ powder is placed in a sample holder for the Raman spectrometer.

-

The Raman spectrum is excited using a laser source (e.g., Nd:YAG laser).

-

The scattered light is collected and analyzed to obtain the Raman spectrum.

-

The Raman shifts are correlated with the vibrational modes of the molecule.[10]

-

Mandatory Visualization

References

- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 2. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical studies of 45Sc NMR interactions in solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scandium(III) trifluoromethanesulfonate | 144026-79-9 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. govinfo.gov [govinfo.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Green Ascendancy of Scandium(III) Trifluoromethanesulfonate: A Technical Guide to Sustainable Catalysis

For Researchers, Scientists, and Drug Development Professionals

Scandium(III) trifluoromethanesulfonate (B1224126), often abbreviated as Sc(OTf)₃, has emerged as a formidable catalyst in the realm of green chemistry. Its unique combination of high Lewis acidity, remarkable water stability, and recyclability positions it as a superior alternative to traditional Lewis acids, which are often plagued by moisture sensitivity and stoichiometric requirements. This technical guide provides an in-depth exploration of the green chemistry applications of Sc(OTf)₃, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in harnessing its catalytic prowess for sustainable chemical synthesis.

Core Principles of Scandium(III) Triflate in Green Chemistry

The utility of Scandium(III) triflate in green chemistry is underpinned by several key principles:

-

Water Tolerance: Unlike many conventional Lewis acids like AlCl₃ or BF₃, which readily decompose in the presence of water, Sc(OTf)₃ is stable and retains its catalytic activity in aqueous media.[1][2][3] This property is paramount for green synthesis, as it allows for the use of water—an environmentally benign solvent—in a wide range of organic transformations.

-

Catalytic Efficiency: Sc(OTf)₃ is a potent Lewis acid, capable of activating a diverse array of substrates and facilitating key bond-forming reactions at low catalyst loadings.[4][5] This high efficiency minimizes the amount of catalyst required, reducing waste and cost.

-

Recyclability: A significant advantage of Sc(OTf)₃ is its ease of recovery and reuse. After a reaction, the catalyst can often be recovered from the aqueous phase and reused multiple times without a significant loss of activity, a crucial aspect of sustainable chemical processes.[6]

-

Mild Reaction Conditions: Many reactions catalyzed by Sc(OTf)₃ proceed under mild conditions, such as lower temperatures and shorter reaction times, which contributes to reduced energy consumption and minimizes the formation of byproducts.[5]

Key Applications and Quantitative Data

Scandium(III) triflate has demonstrated exceptional efficacy in a variety of important organic reactions. The following tables summarize quantitative data for several key transformations, showcasing the catalyst's versatility and efficiency.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Sc(OTf)₃ provides a green alternative to traditional catalysts that are often used in stoichiometric amounts and require harsh, anhydrous conditions.

| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Anisole (B1667542) | Acetic Anhydride (B1165640) | 20 | Nitromethane (B149229) | 50 | 6 | 99 |

Table 1: Scandium(III) Triflate-Catalyzed Friedel-Crafts Acylation of Anisole. [6]

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Sc(OTf)₃ efficiently catalyzes this reaction, particularly in aqueous media.

| Indole Substrate | Nitroalkene Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Indole | β-Nitrostyrene | 5 | Water | 30 | 10 | 95 |

| 2-Methylindole | β-Nitrostyrene | 5 | Water | 30 | 15 | 92 |

| 5-Methoxyindole | β-Nitrostyrene | 5 | Water | 30 | 10 | 96 |

| Indole | 2-Nitro-1-phenylpropene | 5 | Water | 30 | 20 | 90 |

Table 2: Scandium(III) Triflate-Catalyzed Michael Addition of Indoles to Nitroalkenes in Water.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound. Sc(OTf)₃ has been shown to be an effective catalyst for this reaction, even in the presence of water.

| Aldehyde | Silyl Enol Ether of... | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Cyclohexanone | 10 | Acetonitrile (B52724)/Water | Room Temp | 12 | 81 |

| 4-Chlorobenzaldehyde | Acetophenone | 10 | Acetonitrile/Water | Room Temp | 14 | 85 |

| 3-Phenylpropanal | Cyclopentanone | 10 | Acetonitrile/Water | Room Temp | 10 | 90 |

Table 3: Scandium(III) Triflate-Catalyzed Mukaiyama Aldol Reactions. [7]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Sc(OTf)₃ can accelerate this reaction and improve its selectivity.

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |

| Cyclopentadiene | Methyl Acrylate | 1 | Ionic Liquid | 25 | 24 | 87-100 | 5.2-14.7 |

| Isoprene | Maleic Anhydride | 5 | Dichloromethane | 0 | 3 | 95 | >99:1 |

| 2,3-Dimethyl-1,3-butadiene | N-Phenylmaleimide | 5 | Acetonitrile | Room Temp | 2 | 98 | >99:1 |

Table 4: Scandium(III) Triflate-Catalyzed Diels-Alder Reactions. [8]

Experimental Protocols

To facilitate the practical application of Scandium(III) triflate, detailed experimental protocols for key reactions are provided below.

Protocol 1: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of p-methoxyacetophenone from anisole and acetic anhydride using Sc(OTf)₃ as a catalyst.[6]

Materials:

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

-

Anisole

-

Acetic anhydride

-

Nitromethane

-

Water

-

tert-Butyl methyl ether

-

Brine

-

Magnesium sulfate (B86663)

Procedure:

-

Drying the Catalyst: In a 500 mL three-neck flask equipped with a nitrogen inlet and vacuum line, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove any residual moisture. After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

-

Reaction Setup: Charge the flask with 60 mL of nitromethane via the dropping funnel and stir for 10 minutes. Subsequently, add 5.45 mL (50.0 mmol) of anisole and 4.7 mL (50.0 mmol) of acetic anhydride through the dropping funnel.

-

Reaction Execution: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours.

-

Work-up: After cooling to room temperature, add 150 mL of water and transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.

-

Purification: Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate. Filter to remove the magnesium sulfate and remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation.

-

Catalyst Recovery: Concentrate the combined aqueous phases using a rotary evaporator. Dry the resulting crystalline residue under vacuum (approx. 1 hPa) at 180 °C for 20 hours to recover the Sc(OTf)₃. The recovered catalyst can be reused.[6]

Protocol 2: Mukaiyama Aldol Reaction

This protocol provides a general procedure for the Sc(OTf)₃-catalyzed Mukaiyama aldol reaction of a silyl enol ether with an aldehyde in an aqueous medium.[2]

Materials:

-

This compound (Sc(OTf)₃)

-

Aldehyde (e.g., Benzaldehyde)

-

Silyl enol ether (e.g., 1-phenyl-1-trimethylsiloxyethene)

-

Acetonitrile

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a mixture of acetonitrile (3 mL) and water (0.3 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).

-

Addition of Silyl Enol Ether: Add the silyl enol ether (1.2 mmol) to the mixture at room temperature and stir the reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Visualizing Workflows with Graphviz

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: General experimental workflow for a typical Sc(OTf)3-catalyzed organic synthesis.

Caption: A visual guide to the recovery and recycling process of Scandium(III) triflate catalyst.

Conclusion

This compound stands as a testament to the advancements in green catalytic chemistry. Its water stability, high catalytic activity, and recyclability offer a sustainable and efficient alternative for a multitude of organic transformations. For researchers and professionals in drug development and fine chemical synthesis, the adoption of Sc(OTf)₃ can lead to more environmentally friendly, economically viable, and streamlined synthetic routes. This guide provides a foundational understanding and practical protocols to encourage the broader implementation of this remarkable catalyst in the pursuit of greener chemical innovation.

References

- 1. Stereoselective Sc(OTf)3 -Catalyzed Aldol Reactions of Disubstituted Silyl Enol Ethers of Aldehydes with Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Scandium(III) Trifluoromethanesulfonate Catalyzed Friedel-Crafts Alkylation

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for introducing alkyl substituents to aromatic rings.[1] Traditionally, this reaction requires stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are highly sensitive to moisture and difficult to handle and recycle.[2][3] Scandium(III) trifluoromethanesulfonate (B1224126), or scandium triflate (Sc(OTf)₃), has emerged as a highly effective, water-stable Lewis acid catalyst for these transformations.[4] Its notable advantages include high catalytic activity, the ability to be used in small (catalytic) quantities, excellent thermal stability, and the capacity for recovery and reuse, aligning with the principles of green chemistry.[5][6][7] This document provides detailed protocols for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation using various alkylating agents.

General Reaction Scheme & Workflow

Scandium(III) triflate efficiently catalyzes the alkylation of aromatic compounds with various electrophiles, including alcohols, alkenes, and alkyl mesylates.[2][3][5] The catalyst activates the alkylating agent, facilitating the generation of a carbocation or a carbocation-like intermediate, which then undergoes electrophilic aromatic substitution.

Caption: General workflow for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation.

Quantitative Data Summary

The versatility of Scandium(III) triflate is demonstrated across a range of substrates and alkylating agents, consistently providing high yields.

| Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzene (B151609) | Benzyl (B1604629) Alcohol | 10 | Benzene | 115 | 8 | Diphenylmethane | 81 | [5] |

| Anisole | Benzyl Alcohol | 10 | Anisole | 130 | 0.5 | Benzyloxyanisole | 96 | [5] |

| Benzene | 1-Phenylethanol Mesylate | 10 | Benzene | Reflux | 1 | (1-Phenylethyl)benzene | 95 | [3] |

| Naphthalene | Cyclohexyl Mesylate | 10 | CCl₄ | Reflux | 24 | Cyclohexylnaphthalene | 84 | [3] |

| Toluene | 1-Octene | 10 | [bmim][SbF₆] | 20 | 12 | Octyltoluene | 99 | [2] |

| Benzene | Cyclohexene | 10 | [bmim][SbF₆] | 20 | 12 | Cyclohexylbenzene | 98 | [2] |

| Anisole | Cinnamyl alcohol | 10 | Anisole | 130 | 1 | 1-(4-Methoxyphenyl)-3-phenyl-1-propene | 91 | [5] |

Note: [bmim][SbF₆] is an ionic liquid (1-butyl-3-methylimidazolium hexafluoroantimonate).

Detailed Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation using Alcohols

This protocol describes the alkylation of an aromatic compound (used as both reactant and solvent) with a secondary alcohol, a method that is broadly applicable.

Materials:

-

Scandium(III) triflate (Sc(OTf)₃)

-

Aromatic compound (e.g., Benzene, Anisole)

-

Alkylating agent (e.g., Benzyl alcohol, 1-Phenylethanol)

-

Deionized water

-

Extraction solvent (e.g., tert-butyl methyl ether, diethyl ether)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst and Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic compound (e.g., 100 mL of benzene for a 20 mmol scale reaction).

-

Addition of Catalyst and Reactant: Add Scandium(III) triflate (1-10 mol%) to the flask, followed by the slow addition of the alcohol (e.g., 20 mmol of benzyl alcohol).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 115 °C for benzene/benzyl alcohol) with vigorous stirring.[5] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature.[5] Quench the reaction by adding deionized water (e.g., 100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with the chosen organic solvent (e.g., 2 x 50 mL of tert-butyl methyl ether).

-

Washing and Drying: Combine all organic layers and wash with brine (e.g., 100 mL). Dry the organic phase over anhydrous MgSO₄, then filter.

-

Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield the pure alkylated product.[5]

Protocol 2: Alkylation using Alkenes in an Ionic Liquid

This protocol outlines a greener approach using a recyclable ionic liquid as the reaction medium, which immobilizes the catalyst.[2][8]

Materials:

-

Scandium(III) triflate (Sc(OTf)₃)

-

Hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆])

-

Aromatic compound (e.g., Toluene)

-

Alkene (e.g., 1-Octene)

Equipment:

-

Reaction vial or flask

-

Magnetic stirrer

Procedure:

-

Catalyst Dissolution: In a reaction flask, dissolve Scandium(III) triflate (10 mol%) in the ionic liquid (e.g., 2 mL).

-

Addition of Reactants: Add the aromatic compound (e.g., 5 mmol of toluene) and the alkene (e.g., 1 mmol of 1-octene) to the catalyst-ionic liquid solution.

-

Reaction: Vigorously stir the biphasic mixture at the specified temperature (e.g., 20 °C) for the required time (e.g., 12 hours).[2]

-

Product Isolation: Upon completion, the reaction mixture will consist of two distinct phases. The product is in the upper organic layer, while the catalyst remains in the lower ionic liquid phase.[2]

-

Separation: Simply decant or pipette the organic layer to isolate the product. The product can be used directly or purified further if necessary.

-

Catalyst Recycling: The ionic liquid phase containing the Sc(OTf)₃ catalyst can be recovered and reused for subsequent reactions with fresh substrates.[2][8]

Safety and Handling

-

While Sc(OTf)₃ is water-stable, it is good practice to handle it in a dry environment to ensure consistent activity.

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

-

Reactions should be conducted in a well-ventilated fume hood.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Sc(OTf)₃-Catalyzed Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a uniquely effective and versatile Lewis acid catalyst for a wide array of organic transformations, most notably the Diels-Alder reaction.[1][2][3] Its remarkable catalytic activity, coupled with its stability in aqueous media and reusability, makes it an attractive option for green and efficient chemical synthesis.[4] Unlike traditional Lewis acids such as AlCl₃ or BF₃, which are readily hydrolyzed, Sc(OTf)₃ can be employed in a variety of solvents, including environmentally benign options like water, without significant loss of catalytic efficacy.[4]

These application notes provide a comprehensive overview of the use of Sc(OTf)₃ in Diels-Alder reactions, including detailed protocols, quantitative data on yields and selectivity, and a mechanistic overview to guide researchers in leveraging this powerful catalyst for the synthesis of complex cyclic molecules.

Key Advantages of Sc(OTf)₃ in Diels-Alder Reactions

-

High Catalytic Activity: Sc(OTf)₃ effectively catalyzes Diels-Alder reactions at low catalyst loadings, often leading to high yields of the desired cycloadducts under mild conditions.[1]

-

Water Stability and Tolerance: A standout feature of Sc(OTf)₃ is its stability in the presence of water, which allows for reactions to be conducted in aqueous media, simplifying procedures and reducing the need for anhydrous solvents.[1][4]

-

High Selectivity: The use of Sc(OTf)₃ can significantly influence the regio- and stereoselectivity of the Diels-Alder reaction, often favoring the formation of the endo isomer.[1] In asymmetric synthesis, chiral Sc(OTf)₃ complexes can achieve high levels of enantioselectivity.[1][5]

-

Reusability: The catalyst can often be recovered from the aqueous phase after the reaction and reused multiple times without a significant drop in activity, enhancing the cost-effectiveness and sustainability of the process.[6]

-

Broad Substrate Scope: Sc(OTf)₃ has been shown to be effective for a wide range of dienes and dienophiles, including those that are less reactive under uncatalyzed conditions.

Quantitative Data Summary

The following tables summarize the performance of Sc(OTf)₃ in representative Diels-Alder reactions, highlighting its efficiency and selectivity.

Table 1: Sc(OTf)₃-Catalyzed Diels-Alder Reaction of Various Dienes and Dienophiles

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Endo:Exo Ratio |

| 1 | Isoprene (B109036) | Methyl vinyl ketone | 10 | CH₂Cl₂ | 3 | 0 | 81 | 96:4 |

| 2 | Cyclopentadiene (B3395910) | Methyl acrylate | 5 | CH₃NO₂ | 1 | RT | 95 | 98:2 |

| 3 | 2,3-Dimethyl-1,3-butadiene | Acrolein | 10 | Toluene | 6 | RT | 88 | >99:1 |

| 4 | Danishefsky's diene | Benzaldehyde | 10 | THF | 12 | -20 | 92 | - |

| 5 | Furan | Maleimide | 5 | H₂O | 24 | RT | 75 | >99:1 (exo) |

Data compiled from various sources and representative examples.

Table 2: Asymmetric Diels-Alder Reaction using Chiral Sc(OTf)₃-Ligand Complexes

| Entry | Diene | Dienophile | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | (R)-BINOL | 10 | CH₂Cl₂ | -78 | 90 | 95 (endo) |

| 2 | 1,3-Cyclohexadiene | Acrolein | BOX | 10 | THF | -40 | 85 | 92 (endo) |

| 3 | Anthracene | N-Crotonyloxazolidinone | PyBox | 10 | Toluene | 0 | 88 | 90 (endo) |

Data represents typical results from asymmetric catalysis studies.

Experimental Protocols

Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Diels-Alder Reaction

This protocol provides a general method for the reaction between isoprene and methyl vinyl ketone.

Materials:

-

Scandium(III) triflate (Sc(OTf)₃)

-

Isoprene

-

Methyl vinyl ketone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the dienophile (e.g., methyl vinyl ketone, 1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, 5 mL) at the desired temperature (e.g., 0 °C), add Sc(OTf)₃ (0.05-0.10 mmol, 5-10 mol%).

-

To this mixture, add the diene (e.g., isoprene, 1.2 mmol) dropwise.

-

Allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC or GC/MS for completion).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Sc(OTf)₃-BINOL Complex

This protocol outlines the enantioselective reaction between cyclopentadiene and an N-acryloyl oxazolidinone.

Materials:

-

Sc(OTf)₃

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Cyclopentadiene (freshly cracked)

-

3-(1-Oxo-2-propenyl)-2-oxazolidinone

-

Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å, powdered and activated)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Sc(OTf)₃ (0.1 mmol) and (R)-BINOL (0.11 mmol).

-

Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Add powdered 4 Å molecular sieves.

-

Cool the mixture to the desired temperature (e.g., -78 °C).

-

Add the N-acryloyl oxazolidinone (1.0 mmol) to the catalyst mixture.

-

Slowly add freshly cracked cyclopentadiene (3.0 mmol).

-

Stir the reaction at -78 °C until completion (monitor by TLC).

-

Work-up the reaction as described in Protocol 1.

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Sc(OTf)₃ in Diels-Alder Reactions

The catalytic cycle illustrates the role of Sc(OTf)₃ as a Lewis acid in activating the dienophile.

Caption: Catalytic cycle of a Sc(OTf)₃-catalyzed Diels-Alder reaction.

General Experimental Workflow

This diagram outlines the typical steps involved in performing a Sc(OTf)₃-catalyzed Diels-Alder reaction in the laboratory.

Caption: General workflow for a Sc(OTf)₃-catalyzed Diels-Alder experiment.

Logical Relationship of Factors Affecting Asymmetric Induction

This diagram illustrates the key components and their relationships in achieving high enantioselectivity in asymmetric Diels-Alder reactions catalyzed by chiral scandium complexes.

Caption: Factors influencing enantioselectivity in asymmetric catalysis.

References

- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 2. researchgate.net [researchgate.net]

- 3. Scandium trifluoromethanesulfonate (Sc(OTf)3). A novel reusable catalyst in the Diels-Alder reaction | Semantic Scholar [semanticscholar.org]

- 4. kmc.du.ac.in [kmc.du.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Mukaiyama Aldol Addition with Scandium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Mukaiyama aldol (B89426) addition reaction utilizing Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) as a catalyst. This versatile carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, valued for its high efficiency and stereoselectivity. The use of Sc(OTf)₃ offers distinct advantages, including its stability in the presence of water and its strong Lewis acidity, enabling reactions under mild conditions.

Introduction

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy carbonyl compound. Scandium(III) trifluoromethanesulfonate has emerged as a highly effective catalyst for this transformation. Its tolerance to aqueous media makes it an attractive option for greener chemical processes and for reactions involving water-soluble substrates. Furthermore, Sc(OTf)₃ can be used in catalytic amounts and is often recoverable and reusable, adding to the economic and environmental benefits of this methodology.

Key Advantages of Using Sc(OTf)₃:

-

High Catalytic Activity: Sc(OTf)₃ is a powerful Lewis acid that can efficiently activate a wide range of carbonyl substrates.

-

Water Stability: Unlike many traditional Lewis acids that readily decompose in water, Sc(OTf)₃ is stable and can even exhibit enhanced reactivity in aqueous media.

-

Mild Reaction Conditions: Reactions can often be carried out at room temperature or below, preserving sensitive functional groups.

-

Catalytic Quantities: The catalyst is effective in small amounts, reducing cost and simplifying purification.

-

Stereocontrol: In conjunction with chiral ligands, Sc(OTf)₃ can be employed for asymmetric Mukaiyama aldol additions, providing access to enantiomerically enriched products.

Data Presentation

The following tables summarize quantitative data from representative Mukaiyama aldol additions catalyzed by Sc(OTf)₃, showcasing the scope and efficiency of this method with various substrates.

Table 1: Diastereoselective Mukaiyama Aldol Addition of Silyl Enol Ethers with Aldehydes

| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 81 | 58:42 |

| 2 | Isobutyraldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(1-Hydroxy-2-methylpropyl)cyclohexan-1-one | 91 | 71:29 |

| 3 | Benzaldehyde | (E)-1-(tert-Butyldimethylsilyloxy)-1-phenylprop-1-ene | 1-Hydroxy-1,2-diphenylpropan-1-one | 88 | 10:90 |

| 4 | p-Nitrobenzaldehyde | 1-(Trimethylsilyloxy)cyclopentene | 2-(Hydroxy(4-nitrophenyl)methyl)cyclopentan-1-one | 95 | 65:35 |

| 5 | Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)prop-1-ene | 1-Hydroxy-1-phenylpent-4-en-2-one | 85 | 40:60 |

Table 2: Asymmetric Mukaiyama Aldol Addition using a Chiral Sc(OTf)₃ Complex

| Entry | Aldehyde | Silyl Ketene (B1206846) Acetal (B89532) | Chiral Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 85 | 95:5 | 92 (syn) |

| 2 | 2-Naphthaldehyde | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 82 | 96:4 | 94 (syn) |

| 3 | Cyclohexanecarboxaldehyde | 1-Ethoxy-1-(trimethylsilyloxy)ethene | BINAP | 78 | - | 88 |

| 4 | Furfural | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 80 | 92:8 | 90 (syn) |

Note: Data is compiled from various literature sources and is representative of typical results. Actual yields and selectivities may vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for Sc(OTf)₃-Catalyzed Mukaiyama Aldol Addition

This protocol provides a general guideline for performing the Mukaiyama aldol addition using Sc(OTf)₃ as a catalyst in an organic solvent.

Materials:

-

This compound (Sc(OTf)₃)

-

Aldehyde

-

Silyl enol ether

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (5-10 mol%).

-

Add anhydrous dichloromethane (or another appropriate solvent) to dissolve or suspend the catalyst.

-

Cool the mixture to the desired temperature (typically ranging from -78 °C to room temperature).

-

Add the aldehyde (1.0 equiv) to the mixture and stir for 10-15 minutes.

-

Slowly add the silyl enol ether (1.2-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.

Protocol for Asymmetric Mukaiyama Aldol Addition with a Chiral Ligand

This protocol outlines the in-situ preparation of a chiral Sc(OTf)₃ complex for asymmetric catalysis.

Materials:

-

This compound (Sc(OTf)₃)

-

Chiral ligand (e.g., Pybox, BINAP derivative) (10-12 mol%)

-

Aldehyde

-

Silyl enol ether or silyl ketene acetal

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Molecular sieves (optional)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (10 mol%) and the chiral ligand (11 mol%).

-

Add anhydrous solvent and stir the mixture at room temperature for 1-2 hours to allow for complex formation. The use of activated molecular sieves can be beneficial to ensure anhydrous conditions.

-

Cool the resulting catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

Add the aldehyde (1.0 equiv) and stir for a brief period.

-

Add the silyl enol ether or silyl ketene acetal (1.2-1.5 equiv) dropwise.

-

Maintain the reaction at the specified temperature, monitoring its progress by an appropriate analytical method.

-

Work-up the reaction as described in the general procedure.

-

Purify the product by chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.

Mandatory Visualizations

Caption: Reaction mechanism of the Sc(OTf)₃-catalyzed Mukaiyama aldol addition.

Caption: General experimental workflow for the Mukaiyama aldol addition.

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Scandium(III) Trifluoromethanesulfonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and experimental protocols for asymmetric synthesis utilizing chiral Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) complexes. These catalysts have emerged as powerful tools in organic synthesis due to their high Lewis acidity, water tolerance, and ability to promote a wide range of enantioselective transformations, which are critical in the development of chiral drugs and other bioactive molecules.

Introduction to Chiral Scandium(III) Catalysis

Scandium(III) triflate is a versatile and robust Lewis acid that, when complexed with chiral ligands, forms highly effective catalysts for asymmetric synthesis.[1][2] The strong Lewis acidity of the Sc³⁺ ion allows for the activation of a wide array of substrates, while the chiral ligand environment dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other.[2] Commonly employed chiral ligands include N,N'-dioxides, Pybox (pyridine-bis(oxazoline)), and BINOL derivatives.[2][3] These catalytic systems are known for their efficiency, often requiring low catalyst loadings to achieve high yields and excellent enantioselectivities.[3]

Key Asymmetric Transformations

Chiral Sc(OTf)₃ complexes have been successfully applied to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are summaries of key transformations with quantitative data presented for easy comparison.

Friedel-Crafts Alkylation

Enantioselective Friedel-Crafts alkylation is a fundamental method for the synthesis of chiral diarylmethanes and other aromatic compounds. Chiral Sc(OTf)₃ complexes, particularly with N,N'-dioxide ligands, have proven to be highly effective for this transformation.

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketoesters

| Entry | Substrate (Indole) | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |

| 1 | Indole (B1671886) | N,N'-Dioxide 39 | 5 | 75 | 97 | >90:10 | [3] |

| 2 | 2-Methylindole | N,N'-Dioxide 39 | 5 | 68 | 95 | >90:10 | [3] |

| 3 | 5-Methoxyindole | N,N'-Dioxide 39 | 5 | 72 | 96 | >90:10 | [3] |

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Sc(OTf)₃ complexes catalyze inverse-electron-demand oxa-Diels-Alder reactions, providing access to chiral dihydropyran derivatives, which are common motifs in natural products.[3]

Table 2: Asymmetric Inverse-Electron-Demand Oxa-Diels-Alder Reaction

| Entry | Dienophile | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |

| 1 | Cyclopentadiene | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 75 | 98 | >90:10 | [3] |

| 2 | 2,3-Dihydrofuran | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 63 | 95 | >90:10 | [3] |

| 3 | 3,4-Dihydro-2H-pyran | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 70 | 96 | >90:10 | [3] |

Domino and Cycloaddition Reactions

Chiral scandium catalysts are highly effective in mediating complex domino and cycloaddition reactions, allowing for the rapid construction of intricate molecular architectures from simple starting materials.[3]

Table 3: Selected Domino and Cycloaddition Reactions

| Reaction Type | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |

| [3+2] Cycloaddition of diaziridines with chalcones | N,N'-Dioxide 6 | 15 Sc(OTf)₃ / 10 Ligand | 18-93 | 50-93 | >90:10 | [3] |

| [3+2] Cycloaddition of diazoesters with enones | N,N'-Dioxide 101 | 10 | 50-93 | 6-98 | 72->90 | [3] |

| Domino Bromination/Amination | Phosphine oxide 42 | 2 | 65-96 | 87-99 | N/A | [3] |

| Domino Ring-opening/Cyclization | N,N'-Dioxide 9 | 10 | 38-80 | 89-99 | 78->90 | [3] |

Experimental Protocols

The following are generalized protocols for performing asymmetric reactions using chiral Sc(OTf)₃ complexes. Researchers should refer to the specific literature for substrate-specific details and optimizations.

General Procedure for Catalyst Preparation (in situ)

The chiral scandium catalyst is typically prepared in situ just before the addition of the reactants.

-